6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Overview
Description
“6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is a chemical compound with the molecular weight of 200.28 . It is a derivative of carbazole, a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 .Scientific Research Applications
- Anticancer Potential : Researchers explore the compound’s ability to inhibit cancer cell growth. Its structural features may interact with cellular targets, making it a candidate for novel anticancer drugs .
- Neuroprotective Effects : Investigations focus on its neuroprotective properties, potentially relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Building Block : Chemists use it as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and modification .
- Catalyst Ligand : The compound can serve as a ligand in transition metal-catalyzed reactions, enabling efficient transformations in organic synthesis .
- Semiconductors and OLEDs : Its carbazole core makes it interesting for designing organic semiconductors and organic light-emitting diodes (OLEDs). Researchers investigate its electronic properties and charge transport abilities .
- Serotonin Receptors : The compound interacts with serotonin receptors, which play a crucial role in mood regulation and mental health. Studying its binding affinity informs drug design .
- Fluorescence Properties : Researchers utilize its fluorescence properties to develop probes for cellular imaging. Its emission wavelength and stability are advantageous for visualizing biological processes .
- Carbazole Alkaloids : The compound is a precursor for synthesizing natural product derivatives. These derivatives may have bioactive properties and find applications in traditional medicine .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science
Pharmacology and Receptor Studies
Fluorescent Probes and Imaging
Natural Product Derivatives
Mechanism of Action
Target of Action
The primary target of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is the Hippo signaling pathway , specifically the LATS1 and YAP1/TAZ proteins . The Hippo pathway plays a pivotal role in diverse cell functions, including cell proliferation .
Mode of Action
This compound acts by inducing the phosphorylation of LATS1 and YAP1/TAZ . This interaction with its targets results in the suppression of their activity, thereby inhibiting cell proliferation .
Biochemical Pathways
The compound affects the Hippo signaling pathway , which is involved in regulating organ size by controlling cell proliferation and apoptosis . The downstream effects of this pathway’s inhibition include the suppression of cell viability both in vitro and in mouse xenografts .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell viability . This is achieved through the inhibition of the Hippo signaling pathway, leading to a decrease in cell proliferation .
Future Directions
properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJNWDCSROVGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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